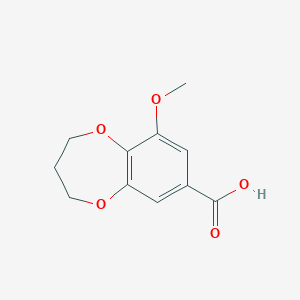
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Vue d'ensemble
Description
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁O₅
- Molecular Weight : 249.22 g/mol
This compound features a benzodioxepine core, which is known for various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that derivatives of benzodioxepines exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity of Benzodioxepine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | < 25 | CDK2 inhibition |
| Compound B | MCF-7 | < 25 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus subtilis | Strong |
Phosphodiesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes. Inhibition of PDEs can lead to enhanced signaling pathways associated with anti-inflammatory effects.
Table 3: Phosphodiesterase Inhibition
| PDE Type | Inhibition Effect |
|---|---|
| PDE4 | Strong |
| PDE7 | Moderate |
| PDE8 | Weak |
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HepG2 cells. The study utilized the MTT assay to measure cell viability and reported an IC50 value below 25 μM for the most potent derivative.
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzodioxepine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that while some derivatives showed strong activity against Staphylococcus aureus and Bacillus subtilis, others were less effective against Gram-negative strains like Escherichia coli.
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-8-5-7(11(12)13)6-9-10(8)16-4-2-3-15-9/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZLFNRQAZQDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















